molecular formula C9H6N2O4 B082490 6-nitro-1H-indole-2-carboxylic Acid CAS No. 10242-00-9

6-nitro-1H-indole-2-carboxylic Acid

Cat. No. B082490
CAS RN: 10242-00-9
M. Wt: 206.15 g/mol
InChI Key: JIXJNWVLWQQNDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-nitro-1H-indole-2-carboxylic acid derivatives can be achieved by nitration of indoline-2-carboxylic acid, followed by a dehydrogenation process. Lavrenov et al. (2002) demonstrated a method where indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was then dehydrogenated to methyl 6-nitroindole-2-carboxylate with a total yield of 67% (Lavrenov et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-2-carboxylic acid derivatives has been studied through various techniques, including X-ray diffraction. For instance, Lynch et al. (1998) prepared and characterized molecular adducts of indole-2-carboxylic acid with 5-nitroquinoline, revealing insights into their molecular structure and hydrogen-bonding interactions (Lynch et al., 1998).

Chemical Reactions and Properties

6-Nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including cycloaddition reactions. Zhang et al. (2012) demonstrated the Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates and indoles, leading to the formation of 1H-furo[3,4-b]indoles with high yields (Zhang et al., 2012).

Physical Properties Analysis

Studies on 6-nitro-1H-indole-2-carboxylic acid derivatives also include the investigation of their physical properties. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structures of indole-2-carboxylic acid using single-crystal X-ray diffraction, providing detailed insights into its physical characteristics (Morzyk-Ociepa et al., 2004).

Scientific Research Applications

  • Synthesis Applications : 6-nitro-1H-indole-2-carboxylic Acid and its derivatives are used in various synthesis applications. For instance, Lavrenov et al. (2002) reported the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, indicating its role in the synthesis of methyl 6-nitroindole--2-carboxylate (Lavrenov et al., 2002).

  • Intermediate in Pharmaceutical Synthesis : Indole-2-carboxylic acid, a related compound, is a versatile intermediate in the preparation of many pharmaceutically active agents, as reviewed by Jiang et al. (2017). This suggests the potential importance of 6-nitro-1H-indole-2-carboxylic Acid in pharmaceutical synthesis (Jiang et al., 2017).

  • Antimicrobial and Anticancer Potential : A study by Narayana et al. (2009) discussed the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole-2-carbohydrazides, indicating the potential medical applications of 6-nitro-1H-indole-2-carboxylic Acid and its derivatives in treating various diseases (Narayana et al., 2009).

  • Photoreactive Groups for Carboxylate Release : Morrison et al. (2002) studied the mechanism of carboxylic acid photorelease from 1-acyl-7-nitroindolines, highlighting the role of nitroindoline derivatives in photoreactive applications. This can be relevant for controlled drug delivery systems (Morrison et al., 2002).

  • Photosystem II Inhibitors : In a study by Souza et al. (2020), indole derivatives, including those with nitro groups, were synthesized and evaluated as photosystem II inhibitors. This suggests potential applications in developing herbicides (Souza et al., 2020).

  • Electrochemical Studies : Goyal and Sangal (2005) investigated the oxidation chemistry of indole-2-carboxylic acid, which could provide insights into the electrochemical properties of similar compounds like 6-nitro-1H-indole-2-carboxylic Acid (Goyal & Sangal, 2005).

Safety And Hazards

6-nitro-1H-indole-2-carboxylic Acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed or in contact with skin .

Future Directions

Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

properties

IUPAC Name

6-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJNWVLWQQNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405806
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indole-2-carboxylic Acid

CAS RN

10242-00-9
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g (20 mmol) 6-Nitro-1H-indole-2-carboxylic acid methyl ester (190) was dissolved in 80 mL methanol and was treated with 30 mL 1M NaOH overnight at 55 C°. The methanol was evaporated, the remaining aqueous solution was diluted to 100 mL and was acidified to pH 2 using concentrated HCl. The precipitate was filtered off, washed three times with water then dried to give 3.92 g (95%) 191 as yellow powder. The NMR was consistent with the structure. 191 was used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are involved in the key steps of tryptophan metabolism and are potential new targets for tumor …
Number of citations: 29 www.sciencedirect.com
J Bie, S Liu, Z Li, Y Mu, B Xu, Z Shen - European Journal of Medicinal …, 2015 - Elsevier
A series of novel indole derivatives was designed and synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). The most potent compound 14c was identified with an IC 50 …
Number of citations: 28 www.sciencedirect.com
NN Suvorov - Zhurnal Organicheskoi Khimii, 1983 - researchgate.net
… B-4-b; 4-Nitro-1H-indole-2-carboxylic acid ethyl ester and 6-Nitro-1H-indole -2-carboxylic acid … acid ethyl ester and 6-nitro-1H-indole -2-carboxylic acid ethyl ester (B-4-b) (15 g, 40%). …
Number of citations: 3 www.researchgate.net

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